6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide
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Overview
Description
6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazine ring, a piperidine moiety, and methoxy groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Piperidine Derivative Formation: The piperidine ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Amide Bond Formation: The final step involves coupling the piperidine derivative with the pyridazine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its methoxy and piperidine groups may interact with proteins, nucleic acids, or cell membranes, providing insights into molecular recognition and binding.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as a modulator of biological pathways, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine moiety could facilitate its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide: shares similarities with other pyridazine derivatives, such as:
Uniqueness
The presence of both methoxy groups and the piperidine moiety in this compound makes it unique among pyridazine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-22-10-7-14(20)19-8-5-11(6-9-19)16-15(21)12-3-4-13(23-2)18-17-12/h3-4,11H,5-10H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOKZGTUPBTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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